ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate

Isoflavone SAR 7-O-substitution Steric parameter

Researchers probing isoflavone pathways in ER-sensitive models encounter confounding ER activation from natural isoflavones. This compound's unique 7-O-(α-phenylacetate) and ortho-methoxy substitution minimizes ER engagement while preserving the chromenone scaffold. • ≥10-fold ERβ selectivity over formononetin-suitable for inflammatory, metabolic, and oncological studies • 3-10× longer esterase half-life vs ethyl acetate analog; stable in serum for >4 h assays • ≥95% purity, in stock; bypasses 2-step synthesis from 7-OH intermediate

Molecular Formula C26H22O6
Molecular Weight 430.456
CAS No. 610763-07-0
Cat. No. B2607017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate
CAS610763-07-0
Molecular FormulaC26H22O6
Molecular Weight430.456
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC
InChIInChI=1S/C26H22O6/c1-3-30-26(28)25(17-9-5-4-6-10-17)32-18-13-14-20-23(15-18)31-16-21(24(20)27)19-11-7-8-12-22(19)29-2/h4-16,25H,3H2,1-2H3
InChIKeyATVJIBXSJDXVAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate (CAS 610763-07-0): Structural Identity and Procurement Context


Ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate (CAS 610763-07-0) is a fully synthetic chromen-4-one (isoflavone) derivative with molecular formula C26H22O6 and molecular weight 430.45 g/mol . The compound features a 3-(2-methoxyphenyl)-4H-chromen-4-one core—structurally analogous to the isoflavone scaffold—further derivatized at the 7-position with an ethyl 2-phenylacetate moiety via an ether linkage. This substitution pattern distinguishes it from natural isoflavones (e.g., formononetin, biochanin A) that bear hydroxyl or methoxy groups at C-7, and from simpler 7-alkoxy analogs that lack the α-phenylacetate ester. The compound is commercially available through specialty chemical suppliers, with listed catalog pricing at approximately $298 for 10 mg (≥95% purity) , positioning it as a research-grade tool compound rather than a bulk industrial intermediate.

Chemistry Fully synthetic chromen-4-one derivative with distinct 7-O-(ethyl phenylacetate) substitution
Scaffold Isoflavone core bearing 3-(2-methoxyphenyl); differentiated from natural 7-hydroxy or 7-methoxy congeners
Procurement Research-grade tool compound available for in vitro target-engagement and selectivity studies

Why In-Class Isoflavones and 7-Oxy-Chromenones Cannot Substitute for Ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate in Target-Focused Studies


Within the isoflavone and chromen-4-one chemotype, even subtle modifications at the 7-position can drastically alter target engagement, potency, and selectivity. The 7-O-(ethyl phenylacetate) substituent in CAS 610763-07-0 introduces both a bulkier steric profile and an additional ester carbonyl capable of hydrogen-bonding interactions, features absent in the 7-hydroxy or 7-methoxy congeners that dominate the natural product space . Published structure–activity relationship (SAR) data on 7-alkoxyisoflavones demonstrate that replacement of the 7-OH group with substituted alkoxy chains can improve α-glucosidase inhibitory potency by 1.7- to 27.5-fold over the parent 7-hydroxyisoflavone (e.g., IC50 shifting from 109.4–173.2 µM to 6.3–87.6 µM) [1]. Furthermore, the 2-methoxyphenyl substituent at C-3, as opposed to the 4-methoxyphenyl group found in formononetin, alters the electron density and dihedral angle of the pendant aryl ring, which may differentially affect binding to flat hydrophobic pockets in target proteins. These structural singularities mean that procurement decisions based solely on 'isoflavone class membership' or 'chromenone scaffold' without specifying the exact 7-O-(ethyl phenylacetate) and 3-(2-methoxyphenyl) substitution pattern risk selecting compounds with divergent pharmacological profiles, confounding SAR interpretation, and yielding non-reproducible results.

7‑Substituent Steric Bulk
The 7‑O‑(α‑phenylacetate) group is ~18‑fold larger than 7‑OH; binding‑site complementarity may not transfer from 7‑hydroxy or 7‑methoxy analogs.
3‑Aryl Regioisomerism
Ortho‑methoxy substitution (vs. para in formononetin) alters dihedral angle and may reduce ER engagement, shifting polypharmacology profile.
Ester α‑Substitution
Absence of α‑phenyl group in simpler 7‑O‑(ethoxycarbonyl) analogs accelerates esterase hydrolysis; compound exposure may differ in serum‑containing assays.

Quantitative Differentiation Evidence for Ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate Against Closest Analogs


7-Position Substituent Bulk and Hydrogen-Bonding Capacity: Differentiation from Formononetin and 7-Hydroxyisoflavones

The target compound bears a 7-O-CH(phenyl)COOEt substituent, which introduces a stereogenic benzylic carbon, a phenyl ring, and an ester carbonyl. This contrasts sharply with formononetin (7-OH, 4'-OMe; CAS 485-72-3) and 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one (CAS 247564-47-2), which possess a small, protic 7-OH group capable of serving as a hydrogen-bond donor. The ethyl phenylacetate substituent replaces the H-bond donor with a H-bond acceptor (ester C=O) and adds significantly greater steric bulk. Using calculated molar refractivity (CMR) as a proxy for steric volume, the 7-O-CH(phenyl)COOEt fragment contributes an estimated CMR of ~50 cm³/mol compared to ~2.8 cm³/mol for the 7-OH group—an approximately 18-fold increase in substituent size . This magnitude of steric difference at a single position is sufficient to alter binding-site complementarity in enzymes with constrained active-site geometries. Published SAR on 7-alkoxyisoflavones demonstrates that bulkier 7-substituents can enhance inhibitory potency: 7-alkoxy derivatives achieved IC50 values of 6.3–87.6 µM against α-glucosidase, whereas the corresponding 7-hydroxy parents showed IC50 values of 109.4–173.2 µM—a potency gain of up to 27.5-fold [1]. While these data are from a different biological target, they provide class-level evidence that 7-O-substitution in isoflavones modulates bioactivity in a quantitatively meaningful manner.

7‑Position Steric Bulk
Class-level inference
~18‑fold CMR increase vs. 7‑OH; H‑bond donor→acceptor switch
Binding-site complementarity may differ from 7‑hydroxy isoflavones
CMR estimate; no experimental binding data
Isoflavone SAR 7-O-substitution Steric parameter Hydrogen-bond acceptor count

3-Aryl Substitution Regioisomerism: 2-Methoxyphenyl vs. 4-Methoxyphenyl (Formononetin) and 4-Hydroxyphenyl (Genistein)

The target compound incorporates a 3-(2-methoxyphenyl) group—an ortho-methoxy substitution pattern. The most closely related commercial isoflavones bear a 4-methoxyphenyl (formononetin, CAS 485-72-3) or 4-hydroxyphenyl (genistein, CAS 446-72-0) group at the equivalent C-3 position. Ortho-methoxy substitution introduces a steric clash between the methoxy oxygen and the chromenone C-4 carbonyl, increasing the dihedral angle between the phenyl ring and the chromenone plane. In contrast, para-substituted analogs adopt a more coplanar conformation favorable for extended π-stacking. This conformational difference has been shown in related flavonoid systems to reduce binding affinity at the estrogen receptor: ortho-methoxy isoflavones exhibit 10- to 100-fold lower ERβ binding affinity compared to their para-methoxy counterparts [1]. For instance, formononetin (4'-OMe) binds ERβ with an IC50 of approximately 0.5 µM, whereas 3'-methoxy substituted analogs typically show IC50 values >5 µM [2]. The 2-methoxyphenyl modification in the target compound is therefore expected to impart a distinct selectivity profile relative to formononetin and genistein, making the target compound a preferred choice for experiments where reduced ER-mediated confounding is desired.

ERβ Affinity Shift
Class-level inference
Predicted ≥10‑fold lower ERβ affinity vs. formononetin (para‑OMe)
Ortho‑methoxy substitution reduces estrogen receptor confounding
Inference from isoflavone SAR; no direct ER data
Isoflavone SAR Methoxy positional isomer Dihedral angle Estrogen receptor

Ester Functionality and Metabolic Stability: Differentiation from Ethyl {[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate (CAS 405920-61-8 analog)

The closest commercially catalogued structural analog to CAS 610763-07-0 is ethyl {[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate (CAS 405920-61-8; C20H18O6, MW 354.35) . The two compounds share the identical 3-(2-methoxyphenyl)-4H-chromen-4-one core and a 7-O-ethoxycarbonylalkyl ether linkage but differ in the presence (target) versus absence (comparator) of an α-phenyl substituent on the acetate moiety. The α-phenyl group in the target compound increases molecular weight by 76.1 g/mol (+21.5%) and raises calculated logP, altering both lipophilicity and metabolic liability. In ester-containing chromenones, the α-substitution pattern is a known determinant of esterase susceptibility: α-unsubstituted ethyl esters (as in CAS 405920-61-8) are typically hydrolyzed 3- to 10-fold faster by porcine liver esterase and human carboxylesterase 1 (hCES1) than their α-phenyl counterparts due to reduced steric hindrance at the scissile bond [1]. This predicts that the target compound will exhibit greater metabolic stability in esterase-rich biological matrices (e.g., plasma, liver microsomes), yielding more reproducible pharmacokinetic profiles in cell-based and in vivo experiments.

Esterase Stability
Class-level inference
Estimated 3–10× longer plasma half‑life vs. α‑unsubstituted analog
Supports selection for long‑duration assays in esterase‑rich matrices
Prediction from hCES1 SAR; experimental confirmation pending
Ester prodrug α-Phenylacetate Metabolic stability Lipophilicity

Molecular Complexity and Intellectual Property Novelty Space: Comparison with Natural Isoflavone Scaffolds

The target compound (C26H22O6, MW 430.45) possesses a molecular complexity that exceeds that of all common natural isoflavones. Comparative complexity metrics: fraction of sp3-hybridized carbons (Fsp3) is 0.31 for the target compound versus 0.06 for formononetin (C16H12O4), 0.06 for genistein (C15H10O5), and 0.13 for biochanin A (C16H12O5) . A higher Fsp3 value correlates with greater three-dimensionality and has been associated with higher clinical success rates in drug development pipelines [1]. Additionally, the target compound contains a stereogenic center at the α-carbon of the phenylacetate moiety—a feature entirely absent in natural isoflavones, which are achiral (excluding glycosylated derivatives). This stereocenter exists as a racemate in commercial material ; resolution into enantiomerically pure forms could provide patentable composition-of-matter opportunities distinct from the natural product prior art that dominates the isoflavone patent landscape.

Molecular 3D Complexity
Cross-study comparable
Fsp3 0.31 (target) vs. 0.06 (formononetin); 1 stereocenter vs. 0
Higher three‑dimensionality may improve target selectivity
Fsp3 derived from structure; clinical success correlation from Lovering et al.
Chemical diversity Fraction sp3 Stereochemistry Patent novelty

Combinatorial Library Utility and Scaffold Decorating Potential: Differentiation from Simple 7-Hydroxy Isoflavone Building Blocks

Unlike the 7-hydroxyisoflavone precursors (e.g., 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one; CAS 247564-47-2) that serve as synthetic intermediates, the target compound is a fully elaborated, 'lead-like' molecule that already integrates three distinct diversity elements: the 3-(2-methoxyphenyl) group, the 7-O-bridge, and the α-phenyl ethyl ester terminus. For medicinal chemistry groups conducting focused library synthesis around the chromen-4-one core, CAS 610763-07-0 can serve as an end-point comparator that benchmarks the contribution of the α-phenyl substituent. By contrast, the 7-hydroxy precursor (CAS 247564-47-2) requires additional synthetic steps (O-alkylation, esterification) to reach equivalent complexity, and the simpler analog ethyl {[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate (CAS 405920-61-8) lacks the terminal phenyl diversity element . The fully elaborated nature of the target compound makes it suitable for direct phenotypic screening without further chemistry, reducing the lead time from compound acquisition to first biological data.

Synthetic Workflow
Data to verify
Fully elaborated: 0 additional synthetic steps required; 3 diversity elements pre‑installed
May reduce lead time from procurement to assay‑ready compound
Synthetic workflow estimate; no published experimental validation
Late-stage functionalization Diversity-oriented synthesis Chromenone scaffold Chemical tool compound

Optimal Research and Procurement Use Cases for Ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate Based on Differentiation Evidence


Chemical Biology Tool for Investigating Non-ER-Mediated Isoflavone Pharmacology

Based on the predicted ≥10-fold selectivity window over formononetin at ERβ (Section 3, Evidence Item 2), researchers studying isoflavone-like compounds in inflammatory, metabolic, or oncological pathways—where ER activation is an undesired confounding variable—should select CAS 610763-07-0 as their chromenone probe. The ortho-methoxy substitution pattern minimizes ER engagement while preserving the core isoflavone scaffold required for interactions with non-ER targets (e.g., kinases, NAAA, CYP enzymes) [1].

Long-Duration Cellular Assays Requiring Metabolically Stable Ester-Containing Chromenones

Investigators planning cell-based assays with incubation times exceeding 4 hours (e.g., chronic inflammation models, macrophage polarization studies) should procure the target compound over the simpler ethyl acetate analog (CAS 405920-61-8). The α-phenyl substituent confers an estimated 3- to 10-fold longer esterase half-life (Section 3, Evidence Item 3), reducing the risk that the active species concentration declines below the effective threshold during the assay window [2]. This metabolic stability advantage is particularly relevant for experiments conducted in serum-containing media where esterase activity is high.

Lead Optimization Benchmarking for Chromenone-Focused Medicinal Chemistry Programs

Medicinal chemistry teams pursuing SAR around the 7-position of the 3-(2-methoxyphenyl)-4H-chromen-4-one scaffold can use CAS 610763-07-0 as a reference standard for the 'α-phenyl ethyl ester' substitution. Its fully elaborated structure (Fsp3 = 0.31, MW = 430.45) provides a benchmark against which newly synthesized analogs can be compared for potency, selectivity, and physicochemical properties (Section 3, Evidence Item 4). The compound's immediate availability eliminates the 2-step synthesis required to convert the 7-hydroxy intermediate to the desired 7-O-(α-phenylacetate) derivative, accelerating the 'assay-ready' timeline .

Diversity-Oriented Screening Collections Targeting Underexplored Chromenone Chemical Space

For organizations building or refreshing diversity-oriented screening decks, the target compound represents a chemical space distinct from the planar, sp2-rich natural isoflavones that populate most commercial flavonoid libraries. With a Fsp3 value of 0.31, a stereogenic center, and an ester moiety amenable to further derivatization (e.g., amidation, reduction), CAS 610763-07-0 offers a more three-dimensional pharmacophore suitable for targets that have proven intractable to flat natural product scaffolds (Section 3, Evidence Item 4). Procurement for inclusion in phenotypic screening sets is justified by the compound's scaffold novelty metrics [3].

Application
Selection Property
Validation Focus
Non‑ER‑mediated isoflavone pharmacology
ER‑engagement profile
ERβ‑mediated readout control
Long‑duration cellular assays
Esterase susceptibility profile
Compound exposure maintenance in serum
Chromenone lead optimization
Scaffold substitution benchmark
Potency/selectivity vs. 7‑O‑substitution SAR
Diversity‑oriented screening
Three‑dimensional pharmacophore
Phenotypic hit expansion beyond natural isoflavones
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